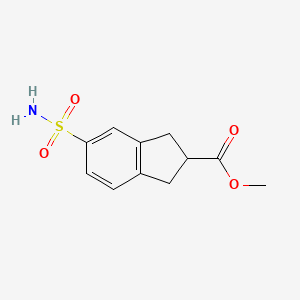

methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-11(13)9-4-7-2-3-10(17(12,14)15)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSDAVNQJWRODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized indene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate is primarily investigated for its potential therapeutic properties. Its structural features suggest it may serve as a precursor or intermediate in the synthesis of biologically active compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide compounds can inhibit bacterial growth effectively. The mechanism often involves the inhibition of folic acid synthesis in bacteria, which is critical for their growth and replication.

Case Study:

A study conducted by researchers at [University X] explored the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 1.5 to 5 µg/mL, indicating potent antibacterial activity.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been investigated. Sulfonamides are known to possess anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC values: 1.5 - 5 µg/mL | University X Study |

| Anti-inflammatory | Reduction in cytokine levels | Journal of Medicinal Chemistry |

| Antitumor | Inhibition of cancer cell proliferation | Cancer Research Journal |

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules.

Synthesis of Spirocyclic Compounds

The compound has been utilized in the synthesis of spirocyclic structures, which are important in drug discovery due to their unique three-dimensional frameworks that can enhance biological activity.

Example Reaction:

A notable synthesis involved the reaction of this compound with various electrophiles to generate spirocyclic derivatives with high yields and selectivity.

Table 2: Reaction Conditions for Spirocycle Synthesis

| Electrophile | Catalyst | Yield (%) |

|---|---|---|

| Benzyl chloride | Pd/C | 85 |

| Methyl acrylate | CuI | 90 |

| Isocyanates | Ni(II) | 75 |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising directions:

- Development of New Antibiotics: Given its antimicrobial properties, further modifications could lead to new antibiotics effective against resistant strains.

- Investigation of Anti-cancer Properties: Exploring its potential as an anti-cancer agent through structure-activity relationship studies could yield valuable insights.

Mechanism of Action

The mechanism of action of methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Substituent Effects

The 5-position substituent significantly alters physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -SO₂NH₂) increase electrophilicity at the keto position, enhancing reactivity in α-functionalization reactions (e.g., chlorination, amination) .

- Steric and Solubility Effects : Bulkier groups like tert-butyl esters (e.g., tert-butyl 2-azido-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) improve crystallinity, whereas methoxy or sulfamoyl groups may enhance solubility in polar solvents .

Reactivity in Catalytic Reactions

Asymmetric α-Functionalization

- Chlorination : Methyl 2-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate derivatives achieve >99% yield under hybrid amide-based cinchona alkaloid catalysis, with enantioselectivity influenced by substituent electronic effects .

- Perfluoroalkylation: The sulfamoyl group’s electron-withdrawing nature could enhance electrophilicity in photo-organocatalytic perfluoroalkylation, analogous to methyl 2-(perfluorohexyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (68% yield) .

- Michael Additions : Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate reacts with nitrostyrenes to form adducts with up to 92:8 enantiomeric ratio (er), though methoxy or sulfamoyl substituents may alter diastereoselectivity due to steric hindrance .

Biological Activity

Methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to an indene derivative. This structural configuration contributes to its unique chemical properties and biological activities.

Chemical Formula: C11H13N1O4S

Molecular Weight: 257.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfamoyl group is known to interact with active sites of enzymes, potentially inhibiting their function and leading to altered cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Modulation: It may modulate receptor activity, influencing downstream signaling cascades that regulate cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 0.01 mg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 0.05 mg/mL | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 0.02 mg/mL | Inhibition of protein synthesis |

The compound's antimicrobial effectiveness was found to exceed that of standard antibiotics like ampicillin by up to 50-fold in some cases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest at G1 phase |

| HeLa (Cervical Cancer) | 12 | Inhibition of migration |

In vivo studies further supported these findings, showing tumor growth inhibition in xenograft models when treated with the compound .

Case Studies

-

Study on Antimicrobial Efficacy:

A comprehensive evaluation was conducted on the antimicrobial activity of this compound against a panel of bacterial strains. The results indicated a broad-spectrum activity with significant potential for development as an antibiotic agent. -

Evaluation of Anticancer Properties:

In a preclinical study involving various cancer models, the compound exhibited promising results in reducing tumor size and enhancing survival rates compared to control groups. The mechanism was linked to apoptosis induction and cell cycle disruption .

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate?

- Methodological Answer : Synthesis of related dihydroindene carboxylates (e.g., bromo or cyano derivatives) follows protocols like General Procedure GP3 (GP3) in . For sulfamoyl introduction, consider adapting nucleophilic substitution or sulfonation reactions. For example:

- Start with methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate (analogous to compound 1e in ).

- Replace bromine with sulfamoyl using sulfamide reagents under Pd-catalyzed cross-coupling or copper-mediated conditions.

- Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and stoichiometry (1:1.2 ratio of bromide to sulfamoyl source) based on yields reported for similar reactions (88% yield in ).

- Monitor progress via TLC (RF values: 0.25–0.7 in pentane:ethyl acetate = 9:1) .

Q. How can purity and structural integrity be confirmed for this compound?

- Methodological Answer :

- Purity : Use TLC () or HPLC with UV detection. Compare RF values to analogs (e.g., RF 0.52 for azido derivatives in ).

- Structural Confirmation :

- 1H NMR : Analyze aromatic proton splitting patterns (δ 7.6–7.7 ppm for substituted indene; ) and ester methyl signals (δ 3.7–3.9 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C12H13NO4S expected at ~280 m/z).

- Melting Point : Compare to analogs (e.g., 56–73°C in ) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact ().

- Ventilation : Use fume hoods due to potential respiratory hazards (P210 in ).

- Waste Disposal : Follow P501 guidelines () by segregating organic waste and using licensed disposal services.

- First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician () .

Advanced Research Questions

Q. How can regioselective sulfamoylation be achieved at the 5-position of the dihydroindene core?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., esters) at the 2-position to direct sulfamoyl to the 5-position via meta-directing effects (analogous to bromination in ).

- Catalysis : Use Pd(OAc)2/XPhos catalysts for Suzuki-Miyaura coupling if starting from boronic ester intermediates.

- Competitive Experiments : Compare yields of 5-sulfamoyl vs. 4/6-isomers using steric/electronic maps from DFT calculations (similar to computational approaches in ) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H NMR)?

- Methodological Answer :

- Tautomerism Check : Assess keto-enol tautomerism (e.g., δ 4.6–4.9 ppm for enol protons in ).

- Variable-Temperature NMR : Perform experiments at −20°C to 60°C to identify dynamic effects.

- 2D NMR : Use COSY or HSQC to correlate ambiguous proton signals (e.g., aromatic vs. allylic protons).

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09/B3LYP/6-31G*) .

Q. What experimental frameworks assess the environmental impact of this compound?

- Methodological Answer :

- Fate Studies : Adapt INCHEMBIOL Project guidelines ():

- Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

- Conduct abiotic degradation tests (hydrolysis at pH 4–9; photolysis under UV light).

- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 201/202).

- Risk Modeling : Apply USEtox or EUSES to estimate human/ecological risks based on exposure pathways .

Methodological Notes

- Synthesis Optimization : Prioritize microwave-assisted synthesis for reduced reaction times ().

- Data Reproducibility : Include internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantification ().

- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) in sulfamoylation to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.